![molecular formula C20H17N5O2S2 B2871786 3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide CAS No. 1028025-97-9](/img/structure/B2871786.png)
3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide” is a complex organic molecule . It contains several functional groups, including a cyanomethyl sulfanyl group, an imidazoquinazolinone group, and a thiophenylmethyl group .
Synthesis Analysis
The synthesis of similar compounds often involves the cyanoacetylation of amines . This process uses various substituted aryl or heteryl amines with alkyl cyanoacetates, under different reaction conditions, to yield cyanoacetamide derivatives . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Chemical Reactions Analysis
The compound may undergo a variety of chemical reactions due to the presence of several reactive groups . For instance, the cyanomethyl group could potentially react with nucleophiles, and the imidazoquinazolinone group could participate in various ring-opening or ring-closing reactions .Applications De Recherche Scientifique
Synthesis and Biological Properties
- Synthesis and Biological Activity : Research has highlighted the synthesis of various quinazoline derivatives, demonstrating their potential as MAO inhibitors and their moderate antitumor effects against specific cancer models, such as Ehrlich ascites carcinoma (EAC) and sarcoma 180. These compounds have been evaluated for their ability to suppress tumor growth, with some showing a 50-60% suppression rate, indicating their moderate therapeutic effects (Markosyan et al., 2008; Markosyan et al., 2015).
- Utility in Synthesis of Heterocyclic Compounds : Research into cyanothioformamide derivatives has led to the development of novel heterocyclic compounds with diverse biological activities. These studies provide insights into the reactivity and potential applications of these compounds in synthesizing biologically active molecules, highlighting their versatility in medicinal chemistry (El-Gaby et al., 2004).
Potential Therapeutic Applications
- Anticancer Activity : Compounds derived from quinazoline scaffolds have been investigated for their antiproliferative activities against various cancer cell lines. These studies provide valuable insights into the structure-activity relationships necessary for optimizing their anticancer properties, suggesting potential therapeutic applications in cancer treatment (El Rayes et al., 2019).
- Reactivity and Synthesis of Derivatives : The synthesis and reactivity of cyanomethyl derivatives of imidazo[1,2-a]pyridine and related compounds have been explored, shedding light on novel synthetic routes and potential applications in drug development. These studies contribute to the broader understanding of how such compounds can be utilized in creating new therapeutic agents (Kutrov et al., 2008).
Orientations Futures
The future directions for this compound could involve further exploration of its reactivity and potential applications in the synthesis of heterocyclic compounds . Additionally, its biological activity could be investigated, given that many derivatives of cyanoacetamide have shown diverse biological activities .
Propriétés
IUPAC Name |
3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S2/c21-9-11-29-20-24-15-6-2-1-5-14(15)18-23-16(19(27)25(18)20)7-8-17(26)22-12-13-4-3-10-28-13/h1-6,10,16H,7-8,11-12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGVFAHNSNFLDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC#N)CCC(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
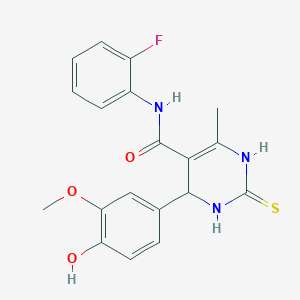
![N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide](/img/structure/B2871706.png)
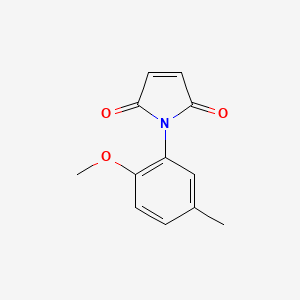
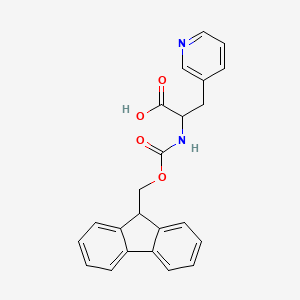

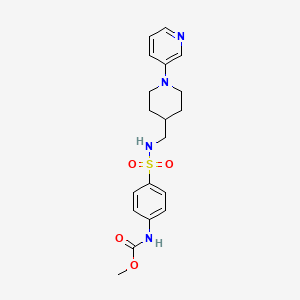
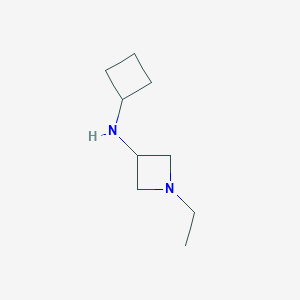
![2-((1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2871718.png)

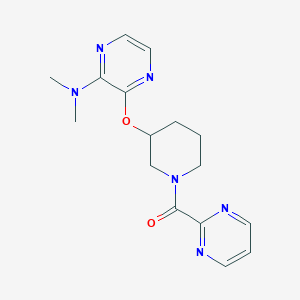
![2-(Methoxymethyl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B2871723.png)

![4-[butyl(ethyl)sulfamoyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B2871725.png)
![N-(2-ethoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2871726.png)
